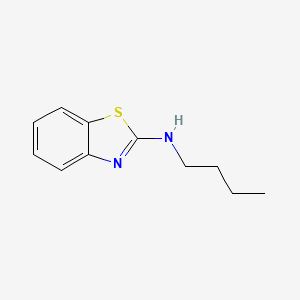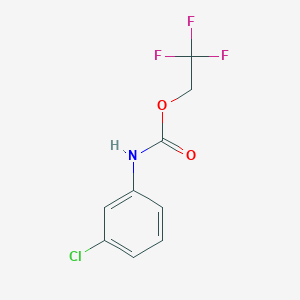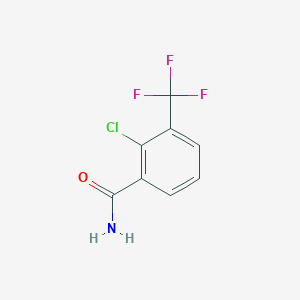
2-Chloro-3-(trifluoromethyl)benzamide
Overview
Description
2-Chloro-3-(trifluoromethyl)benzamide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds and has potential applications in the development of new pharmaceuticals, such as antituberculosis drugs. The presence of the trifluoromethyl group and the chloro substituent on the benzamide scaffold contributes to the compound's unique chemical and physical properties, which can be exploited in medicinal chemistry.
Synthesis Analysis
The synthesis of structurally related benzamide compounds has been reported in the literature. For instance, a straightforward synthetic methodology was developed for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which involved exploiting the reactivity of the cyanomethylene functionality to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety . This approach could potentially be adapted for the synthesis of 2-Chloro-3-(trifluoromethyl)benzamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide were characterized, providing insights into the structural features of similar compounds . These studies are crucial for understanding the conformational stability and reactivity of the benzamide core when substituted with different functional groups.
Chemical Reactions Analysis
Benzamide compounds can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. The reactivity of the amide group and the substituents on the benzene ring can lead to the formation of novel heterocyclic compounds with potential biological activities. The insecticidal activity of some synthesized benzamide derivatives has been evaluated, demonstrating the practical applications of these chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as 2,6-dichlorobenzamide and 2-(trifluoromethyl)benzamide, have been investigated using density functional theory and other computational methods. These studies provide valuable data on vibrational spectra, thermochemical properties, and molecular electrostatic potential, which are important for predicting the behavior of these compounds in different environments . Theoretical calculations can also aid in the design of new compounds with desired physical and chemical characteristics.
Scientific Research Applications
Antituberculosis Drug Precursors
2-Chloro-3-(trifluoromethyl)benzamide and related compounds are used as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of promising antituberculosis drug candidates. These substances have been structurally characterized, highlighting their potential in developing new treatments for tuberculosis (Richter et al., 2021).
Antimicrobial Activity
Compounds derived from 2-Chloro-3-(trifluoromethyl)benzamide exhibit significant antimicrobial activities. Studies have shown that fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which include 2-Chloro-3-(trifluoromethyl)benzamide derivatives, display high antifungal and antibacterial activity against fungi and Gram-positive microorganisms, and some activity against Gram-negative strains (Carmellino et al., 1994).
Inhibiting Peroxisome Proliferator-Activated Receptor Delta (PPARdelta)
A specific derivative, 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified as a selective and irreversible antagonist of PPARdelta. This compound is significant for understanding PPARdelta cell biology and pharmacology, providing insights into the role of PPARdelta in various biological processes (Shearer et al., 2010).
Biological Activity against Mycobacterial, Bacterial, and Fungal Strains
A series of benzamides, including 2-Chloro-3-(trifluoromethyl)benzamide derivatives, have been synthesized and evaluated for their activity against mycobacterial, bacterial, and fungal strains. These compounds have shown comparable or higher biological activity than standard treatments like isoniazid and fluconazole (Imramovský et al., 2011).
Halogen-Involved Intermolecular Interactions
Studies on halogen-involved intermolecular interactions in benzamides, including 2-Chloro-3-(trifluoromethyl)benzamide derivatives, have provided valuable insights. These studies explore the role of halogen atoms in crystal packing and intermolecular interactions, contributing to the understanding of molecular structures and properties (Mondal et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSRPAINZKJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397499 | |
| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzamide | |
CAS RN |
39959-94-9 | |
| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



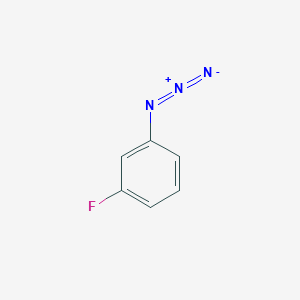

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

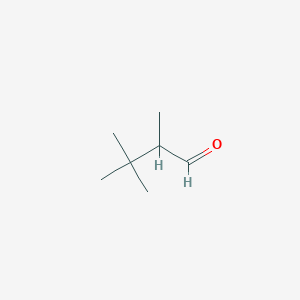

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)
![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)


